2,6-diethyl-N-methylaniline

Vue d'ensemble

Description

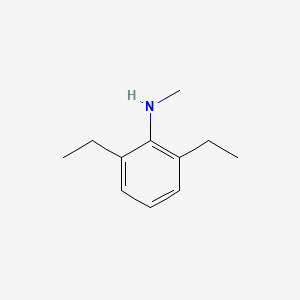

2,6-diethyl-N-methylaniline: is an organic compound characterized by the presence of a phenyl ring substituted with two ethyl groups at the 2 and 6 positions, and a methylamine group attached to the nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diethyl-N-methylaniline typically involves the reaction of 2,6-diethylphenylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, ensures high purity and consistent quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-diethyl-N-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: Secondary amines such as N-(2,6-diethylphenyl)amine.

Substitution: Various substituted amines depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Pharmaceuticals :

2,6-Diethyl-N-methylaniline is utilized as a building block in medicinal chemistry. Its derivatives may exhibit pharmacological activities such as analgesic and anti-inflammatory effects. Research indicates that it can be a precursor for developing drugs targeting various diseases, including cancer and cardiovascular disorders .

Dyes and Pigments :

This compound plays a crucial role in the dye industry as an intermediate for synthesizing vibrant colors. Its chemical reactivity allows for the formation of stable complexes with metal ions, which enhances its utility in dyeing textiles and other materials .

Polymers :

In polymer chemistry, this compound is significant for producing polyurethanes and polyamides. The compound's ability to undergo polymerization reactions contributes to the formation of long-chain polymers with desirable properties such as high strength and chemical resistance .

Biological Research

Cellular Studies :

In biological research, this compound can be employed to investigate the effects of alkylamines on cellular processes and enzyme activities. Its derivatives may also be useful in developing new biochemical assays that can elucidate various biological mechanisms.

Industrial Applications

Corrosion Inhibition :

The compound has been identified as an effective corrosion inhibitor in the oil and gas industry. It forms a protective layer on metal surfaces, preventing corrosion from acidic or corrosive substances, thus extending equipment life and reducing maintenance costs .

Electrochemical Sensors :

Research has demonstrated that derivatives of N-methylaniline can be integrated into electrochemical sensors for detecting biomolecules like dopamine. These sensors utilize composites that enhance electrocatalytic activity, making them suitable for clinical diagnostics .

Environmental Applications

Water Remediation :

this compound has potential applications in environmental remediation technologies. For instance, its derivatives have been researched for their ability to remove heavy metals like chromium from contaminated water sources through biosorption techniques .

Case Studies

Mécanisme D'action

The mechanism of action of 2,6-diethyl-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparaison Avec Des Composés Similaires

N-(2,6-diethylphenyl)-N-methylacetamide: Similar structure but with an acetamide group instead of a methylamine group.

N-(2,6-diethylphenyl)-N-methylformamide: Contains a formamide group instead of a methylamine group.

N-(2,6-diethylphenyl)-N-methylbenzamide: Features a benzamide group in place of the methylamine group.

Uniqueness: 2,6-diethyl-N-methylaniline is unique due to its specific substitution pattern on the phenyl ring and the presence of the methylamine group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Activité Biologique

2,6-Diethyl-N-methylaniline (CAS No. 24544-05-6) is an organic compound belonging to the class of amines. Its biological activity has garnered attention due to its potential applications in pharmaceuticals and agrochemicals. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H17N

- Molecular Weight : 189.27 g/mol

- IUPAC Name : N-(2,6-diethylphenyl)-N-methylamine

The compound features a diethyl substitution on the aromatic ring, which influences its reactivity and biological interactions.

Target Interactions

This compound interacts primarily with various biological targets through nucleophilic substitution reactions. It is known to participate in biochemical pathways that involve the synthesis of important organic compounds, including pharmaceuticals like anesthetics and anti-inflammatory agents .

Biochemical Pathways

The compound's activity is linked to several biochemical pathways:

- Arachidonic Acid Cascade : Similar to other amines, it may influence the production of prostaglandins via cyclooxygenase inhibition.

- Oxidative Metabolism : Studies indicate that this compound can undergo oxidative transformations, leading to various metabolites that may exhibit distinct biological activities .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is well-absorbed and distributed within biological systems. Factors such as pH can significantly affect its protonation state and, consequently, its reactivity and interaction with biological targets .

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of compounds related to this compound. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives could inhibit cell growth effectively:

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 99.93 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

These findings suggest that derivatives of this compound may serve as lead compounds for further development in cancer therapy .

Environmental Impact and Biodegradation

Research indicates that this compound can be subjected to biodegradation processes by microorganisms such as Trichoderma spp. This process results in the detoxification of herbicides and demonstrates the compound's environmental significance . The degradation pathway involves oxidative dechlorination and hydroxylation reactions leading to less harmful metabolites.

Case Studies

- Antitumor Activity Study : A study evaluated the cytotoxic effects of a derivative of this compound against human cancer cell lines using MTT assays. The results indicated strong inhibition rates across tested cell lines, suggesting potential for therapeutic applications.

- Biodegradation Research : An investigation into the biodegradation of chloroacetanilide herbicides revealed that Trichoderma spp. could effectively metabolize compounds including this compound, leading to reduced toxicity and enhanced plant growth-promoting activities .

Propriétés

IUPAC Name |

2,6-diethyl-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-9-7-6-8-10(5-2)11(9)12-3/h6-8,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNJPMLNHZDCFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574518 | |

| Record name | 2,6-Diethyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24544-05-6 | |

| Record name | 2,6-Diethyl-N-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24544-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diethyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.